2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate
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Overview
Description
Synthesis Analysis
The compound has been synthesized through oxidative addition and cleavage processes, leading to the formation of carbene complexes and ionic liquids. For example, carbene complexes of phosphorus(V) fluorides substituted with perfluoroalkyl-groups were synthesized, demonstrating a new synthetic protocol for ionic liquids with high yield and purity (Dalton transactions, 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,3-dimethylimidazolium salts, has been described in detail, highlighting differences arising from variations in anion size. This understanding is crucial for predicting the behavior of 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate in various chemical environments (Journal of Physics: Condensed Matter, 2003).
Chemical Reactions and Properties
The compound and its derivatives have been employed in a variety of chemical reactions, including fluorination processes. These reactions have demonstrated the compound's potential as a fluorinating agent, offering moderate to good yields in specific conditions (The Journal of organic chemistry, 2015).
Physical Properties Analysis
Ionic liquids containing imidazolium components, similar to 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate, have been studied for their liquid structure using neutron diffraction. These studies reveal insights into charge ordering, cation-cation and cation-anion separations, enhancing our understanding of the physical properties of these compounds (The journal of physical chemistry. B, 2006).
Chemical Properties Analysis
The chemical properties of 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate and related ionic liquids have been explored, showing their stability and potential for use in various chemical applications. For instance, the compound's role in decarboxylative fluorination demonstrates its utility in introducing fluorine into aromatic molecules, expanding its applicability in organic synthesis (Organic letters, 2017).
Scientific Research Applications
Formation of Liquid Clathrates and Inclusion Compounds : 1-Alkyl-3-methylimidazolium containing ionic liquids with hexafluorophosphate form liquid clathrates when mixed with aromatic hydrocarbons. In the system of 1,3-dimethylimidazolium hexafluorophosphate-benzene, the aromatic solute can be trapped in the solid state forming a crystalline 2:1 inclusion compound (Holbrey et al., 2003).
Structural Studies in Ionic Liquid-Aromatic Mixtures : Neutron diffraction has been used to investigate the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, showing significant alterations in the ionic liquid structure, particularly in cation-cation interactions (Deetlefs et al., 2005).
Exploring Stability and Structure of N-heterocyclic Carbene Precursors : Research into N-heterocyclic carbenes (NHCs) with increased π-acceptor character has led to the formation of various compounds, including imidazolium-4,5-dione hexafluorophosphate salts, which decompose to neutral 2-fluoro-1,3-bis(aryl)imidazolidine-4,5-diones via fluoride abstraction (Hobbs et al., 2010).
Ionic Liquid Synthesis and Liquid Structure Analysis : The liquid structure of 1,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]amide, a variant of the hexafluorophosphate salt, has been analyzed to understand the smaller charge ordering compared with analogous salts (Deetlefs et al., 2006).
Synthesis of Dideoxy-Dehydronucleosides : The dehydrating ability of related compounds, such as 2,2-difluoro-1,3-dimethylimidazolidine (DFI), has been applied in the syntheses of dihydrofurans, potential starting materials for anticancer or antiviral drugs (Umetani et al., 2003).
Safety and Hazards
“2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate is carboxylic acids . It acts as a fluorinating reagent in the reaction system, producing an acid fluoride from a carboxylic acid .
Mode of Action
2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate interacts with its targets by acting as a fluorinating reagent . This interaction results in the transformation of carboxylic acids into acid fluorides . The reaction conditions are tolerant to protective groups such as Fmoc and Cbz, tert-butyl ester, and acid-labile protective groups .
Result of Action
The molecular and cellular effects of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate’s action primarily involve the transformation of carboxylic acids into acid fluorides . This transformation can facilitate further chemical reactions or modifications of the carboxylic acids.
Action Environment
The action of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate is influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8 degrees Celsius . These conditions help maintain the stability and efficacy of the compound.
properties
IUPAC Name |
2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQRHQLFHYEODY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC[N+](=C1F)C.F[P-](F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F7N2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate | |
CAS RN |
164298-27-5 |
Source
|
Record name | 1H-Imidazolium, 2-fluoro-4,5-dihydro-1,3-dimethyl-, hexafluorophosphate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164298-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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